Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate is a complex organic compound with the chemical formula C20H27NO4S It is known for its unique structure, which includes a benzyl group, an ammonium group, a toluenesulfonate group, and a cyclohexanecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexanecarboxylate derivative, followed by the introduction of the toluenesulfonate group. The final step involves the addition of the benzyl and ammonium groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step of the reaction, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired outcome and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Scientific Research Applications
Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted cyclohexanecarboxylates and toluenesulfonates, such as:
- Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate analogs with different substituents.
- Other cyclohexanecarboxylate derivatives with varying functional groups.
Uniqueness
Benzyl cis-4-ammonium-4’-toluenesulfonato-1-cyclohexanecarboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.
Properties
CAS No. |
67299-45-0 |
---|---|
Molecular Formula |
C21H27NO5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium |
InChI |
InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
RHIBZVZOMYLKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.